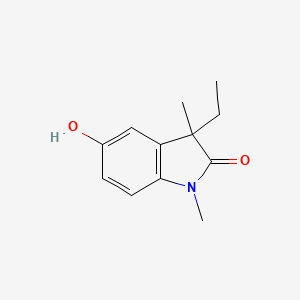

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

Description

Properties

IUPAC Name |

3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZVERNCJVVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198128 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120713-59-9 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

An In-depth Technical Guide to the Spectroscopic and Physicochemical Profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1][2] The specific substitution pattern on the indolin-2-one ring system critically influences the compound's potency, selectivity, and pharmacokinetic properties.[2][3]

This technical guide provides a comprehensive, predictive analysis of the spectroscopic and physicochemical properties of a novel derivative, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one . As experimental data for this specific molecule is not yet prevalent in published literature, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, anticipated profile. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis, characterization, and development of new indolin-2-one-based therapeutic agents.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physicochemical nature is paramount for predicting its behavior in biological systems. Properties such as lipophilicity, polarity, and molecular size are key determinants of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]

Structure and Identifiers:

-

IUPAC Name: 3-ethyl-5-hydroxy-1,3-dimethylindol-2-one

-

Molecular Formula: C₁₂H₁₅NO₂[5]

-

Molecular Weight: 205.25 g/mol

-

Exact Mass: 205.1103 Da[5]

-

InChI Key: HXTZVERNCJVVLU-UHFFFAOYSA-N[5]

-

SMILES: CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C[5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Monoisotopic Mass | 205.11028 Da | Foundational value for high-resolution mass spectrometry.[5] |

| XlogP | 1.9 | Measures lipophilicity, influencing membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can engage in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as H-bond acceptors. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The predicted ¹H and ¹³C NMR spectra for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one are detailed below, based on established chemical shift values for substituted indolinones.[6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and methyl protons, with multiplicities providing clear evidence of neighboring protons.

Structure with Proton Assignments: (A visual representation of the molecule with protons labeled Ha, Hb, etc., would be placed here in a full whitepaper.)

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|

| -OH | ~5.0-6.0 | broad singlet | - | Phenolic protons are exchangeable and often appear as a broad signal. |

| H-4 | ~6.85 | d | J ≈ 2.0 | Aromatic proton ortho to the hydroxyl group, showing doublet splitting from H-6. |

| H-6 | ~6.70 | dd | J ≈ 8.4, 2.0 | Aromatic proton meta to the hydroxyl group, split by both H-7 and H-4. |

| H-7 | ~6.90 | d | J ≈ 8.4 | Aromatic proton ortho to the amide nitrogen, showing doublet splitting from H-6. |

| N-CH₃ | ~3.20 | s | - | Singlet characteristic of N-methyl groups in indolinones.[8] |

| C3-CH₃ | ~1.45 | s | - | Singlet for the methyl group on the C3 quaternary center. |

| -CH₂CH₃ | ~1.90 (Ha), ~1.70 (Hb) | m (dq, dq) | J ≈ 14.0, 7.5 | Diastereotopic methylene protons of the ethyl group, appearing as a complex multiplet. |

| -CH₂CH₃ | ~0.85 | t | J ≈ 7.5 | Triplet for the terminal methyl group of the ethyl substituent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton, with the carbonyl carbon and the quaternary C3 carbon being particularly diagnostic.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (C2) | ~180.5 | Typical chemical shift for a lactam carbonyl carbon.[7] |

| C5 | ~154.0 | Aromatic carbon bearing the -OH group, shifted downfield. |

| C3a | ~135.0 | Aromatic carbon at the ring junction. |

| C7a | ~125.5 | Aromatic carbon at the ring junction, adjacent to the nitrogen. |

| C4 | ~115.0 | Aromatic CH ortho to the -OH group. |

| C7 | ~109.0 | Aromatic CH ortho to the nitrogen. |

| C6 | ~111.0 | Aromatic CH meta to the -OH group. |

| C3 | ~48.0 | Quaternary sp³ carbon, a key structural feature. |

| -CH₂CH₃ | ~33.0 | Methylene carbon of the ethyl group. |

| N-CH₃ | ~26.5 | N-methyl carbon. |

| C3-CH₃ | ~23.0 | Methyl carbon attached to the C3 position. |

| -CH₂CH₃ | ~8.5 | Terminal methyl carbon of the ethyl group. |

Standard Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for NMR-Based Structural Verification

Caption: A simplified predicted fragmentation pathway for the title compound.

Standard Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion spray.

-

Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the m/z values of the observed ions and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the hydroxyl and carbonyl groups.

Table 5: Predicted Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2970 - 2850 | C-H stretch | Aliphatic C-H (methyl, ethyl) |

| 1710 - 1680 | C=O stretch | Amide (γ-lactam) |

| 1610, 1480 | C=C stretch | Aromatic ring |

| 1370 - 1350 | C-N stretch | Amide C-N |

The carbonyl (C=O) stretching frequency is particularly diagnostic. In similar five-membered lactam rings (indolinones), this peak is typically observed around 1700 cm⁻¹. [9]The presence of a broad O-H stretch would immediately confirm the hydroxyl functionality.

Standard Experimental Protocol for ATR-IR

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide outlines the anticipated spectroscopic and physicochemical profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. The predicted NMR, MS, and IR data provide a detailed electronic and structural fingerprint that will be invaluable for the unambiguous identification and characterization of this novel compound upon its synthesis. The provided protocols represent standard, validated methodologies for acquiring high-quality data. By combining these predictive analyses with rigorous experimental verification, researchers can confidently advance the development of new indolin-2-one derivatives for potential therapeutic applications.

References

-

Nowaczyk, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8402. Available at: [Link]

-

Li, X., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(3), 4861-4876. Available at: [Link]

-

Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]

-

PubChem (n.d.). 3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one. PubChem Compound Summary. Available at: [Link]

-

Becerra, D., et al. (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and Their Conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 433–445. Available at: [Link]

-

Clayden, J., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 60(38), 20858-20864. Available at: [Link]

-

Wang, C., et al. (2018). Visible Light-Mediated Radical-Cascade Addition/Cyclization of Arylacrylamides with Aldehydes to Form Quaternary Oxindoles at Room Temperature. Organic Letters, 20(15), 4559-4563. (Supporting Information). Available at: [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]

-

Um, M.Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 28(14), 5489. Available at: [Link]

-

Jan, M.A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372074. Available at: [Link]

-

Goud, T.S., et al. (2018). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts reactions with indoles/pyrroles. RSC Advances, 8, 30374-30380. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. PubChemLite - 3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Scaffold and Its Significance

The indolin-2-one core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic compounds of significant biological and pharmaceutical importance. This structural framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective properties. The versatility of the indolin-2-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one , providing a comprehensive overview of its predicted physical and chemical properties, proposed synthetic routes, and detailed analytical characterization methods. While experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogues to provide a robust predictive framework for researchers.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for drug development. Based on the analysis of structurally similar compounds, the following properties are predicted for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.

| Property | Predicted Value/Information | Basis for Prediction and Relevant Analogues |

| Molecular Formula | C₁₂H₁₅NO₂ | Based on the chemical structure. |

| Molecular Weight | 205.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Indolin-2-one derivatives are generally solids. For example, 5-hydroxy-1,3-dihydro-2H-indol-2-one is a solid with a melting point of 156-157 °C[1]. |

| Melting Point | Estimated to be in the range of 150-180 °C. | The melting point will be influenced by the substituents. The N-methylation and the C3-ethyl group may slightly lower the melting point compared to the unsubstituted 5-hydroxyoxindole. |

| Boiling Point | Predicted to be >400 °C (with decomposition). | High boiling points are characteristic of such heterocyclic structures. The predicted boiling point for 5-hydroxy-1,3-dihydro-2H-indol-2-one is 419.9±45.0 °C[1]. |

| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF. | The hydroxyl group will contribute to some aqueous solubility, but the overall lipophilicity of the molecule suggests better solubility in organic solvents. The solubility of oxindole derivatives is a key factor in their biological activity and formulation[2]. |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | This is a typical pKa range for phenolic hydroxyl groups. For 5-hydroxy-1,3-dihydro-2H-indol-2-one, the predicted pKa is around 9[1]. |

| LogP | Estimated to be in the range of 1.5 - 2.5. | The ethyl and methyl groups increase lipophilicity compared to the unsubstituted 5-hydroxyoxindole. This value is within the range for many orally bioavailable drugs. |

Proposed Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

The synthesis of 3-substituted-3-hydroxyindolin-2-ones can be achieved through various established synthetic methodologies. A plausible and efficient route for the preparation of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is proposed below, based on a two-step sequence involving N-methylation followed by a Grignard reaction.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-Methyl-5-hydroxyindolin-2-one

-

To a solution of 5-hydroxyindolin-2-one (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-5-hydroxyindolin-2-one.

Step 2: Synthesis of 1,3-Dimethyl-5-hydroxyindolin-2-one

-

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-methyl-5-hydroxyindolin-2-one (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1,3-dimethyl-5-hydroxyindolin-2-one.

Step 3: Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

-

To a solution of 1,3-dimethyl-5-hydroxyindolin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is dictated by its functional groups: the tertiary alcohol at C3, the phenolic hydroxyl group at C5, the lactam moiety, and the aromatic ring.

-

Dehydration: The tertiary alcohol at the C3 position can undergo dehydration under acidic conditions to form the corresponding alkene.

-

Reactions of the Phenolic Hydroxyl Group: The C5-hydroxyl group can undergo O-alkylation or O-acylation reactions with appropriate electrophiles in the presence of a base.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions, with the hydroxyl group and the amide nitrogen influencing the regioselectivity.

-

Lactam Ring Opening: Under strong basic or acidic conditions, the lactam ring can be hydrolyzed.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. The following techniques are recommended:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the two methyl group protons (singlets), and the hydroxyl protons (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon, the quaternary carbon at C3, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups (a broad band around 3200-3500 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern can provide further structural information. For the related compound 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a GC-MS spectrum is available which can serve as a reference for predicting fragmentation patterns[3].

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) would be a suitable starting point for method development.

Crystallographic Methods

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray crystallography will provide unambiguous confirmation of the molecular structure, including the stereochemistry at the C3 position if a chiral synthesis is performed.

Potential Applications in Drug Development

The indolin-2-one scaffold is a well-established pharmacophore in drug discovery, with several approved drugs and numerous clinical candidates. The structural features of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one suggest several potential therapeutic applications:

-

Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of various protein kinases, which are key targets in cancer therapy. The specific substitution pattern of the target molecule could confer selectivity towards certain kinase families.

-

Anti-inflammatory Activity: The indolin-2-one core has been explored for its anti-inflammatory properties. The 5-hydroxy substituent, in particular, may contribute to antioxidant and radical scavenging activities.

-

Neuroprotective Agents: Some indolin-2-one derivatives have shown promise in the treatment of neurodegenerative diseases.

Further research, including in vitro and in vivo biological evaluation, is necessary to explore the full therapeutic potential of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.

Conclusion

This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and detailed analytical methodologies for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. By leveraging the extensive knowledge base of the versatile indolin-2-one scaffold, this document serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this novel compound. The proposed experimental protocols are designed to be robust and self-validating, providing a clear path for the synthesis and characterization of this promising molecule.

References

-

5-hydroxy-1,3-dihydro-2H-indol-2-one - Physico-chemical Properties. ChemBK. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

-

5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Mechanism of Action of Substituted Indolin-2-One Derivatives as Kinase Inhibitors

The indolin-2-one core structure has emerged as a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous clinically successful therapeutic agents.[1] Its unique combination of structural rigidity, synthetic tractability, and capacity for crucial hydrogen bonding interactions makes it an ideal starting point for the design of potent and selective enzyme inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins and other molecules, are pivotal regulators of nearly all cellular processes, including growth, proliferation, and survival.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary target for drug development.[2][3]

This guide provides a comprehensive technical overview of the mechanism of action for substituted indolin-2-one derivatives, focusing on their role as kinase inhibitors. We will delve into their molecular interactions, explore the structure-activity relationships that govern their selectivity, and detail the self-validating experimental protocols used to characterize their activity from the test tube to preclinical models.

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for indolin-2-one derivatives is the competitive inhibition of kinase activity. The indolin-2-one scaffold functions as an adenine mimetic, effectively occupying the adenosine triphosphate (ATP) binding pocket within the catalytic domain of the kinase.[4][5] This binding event physically blocks the entry of ATP, preventing the transfer of its γ-phosphate to the target substrate and thereby halting the downstream signaling cascade.

Crystallographic studies have revealed that the N-H and C=O groups of the lactam ring in the indolin-2-one core form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, the flexible linker between the N- and C-terminal lobes of the catalytic domain.[5] This interaction anchors the inhibitor in the active site, while the various substituents on the core structure extend into adjacent hydrophobic pockets, conferring both potency and selectivity for specific kinases.[4][5]

Figure 1. Competitive ATP inhibition by indolin-2-one derivatives.

Targeting Key Kinase Families in Oncology

The versatility of the indolin-2-one scaffold allows for the targeting of a wide array of kinases. By modifying the substituents, researchers can fine-tune the inhibitor's profile to be highly selective for a single kinase or to be a multi-targeted agent that hits several key oncogenic drivers simultaneously.

A. Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Tumor Growth

A major class of targets for indolin-2-one derivatives are the receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1] Key targets in this family include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-KIT).[6]

Sunitinib , a landmark drug based on this scaffold, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][6] It potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT, thereby exerting both anti-angiogenic and direct anti-tumor effects.[6][7] By blocking these receptors, Sunitinib prevents the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt, which are crucial for endothelial cell proliferation and tumor cell survival.

Figure 2. Inhibition of RTK signaling by indolin-2-one derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | VEGFR-2 | 9 | [6] |

| Sunitinib | PDGFR-β | 2 | [7] |

| Sunitinib | c-KIT | 7 | [7] |

| SU5416 | VEGFR-2 | ~40 | [7] |

| Toceranib | VEGFR-2 | 6 | [6] |

Table 1. Inhibitory Potency of Representative Indolin-2-one Derivatives Against Key RTKs.

B. Intracellular Kinases: Controlling the Cell Cycle

Beyond cell surface receptors, indolin-2-one derivatives have been developed to target intracellular kinases that are critical for cell division and migration.

Aurora B Kinase , a key regulator of mitosis and cytokinesis, is a validated target for cancer therapy.[8] Errors in its function can lead to aneuploidy and genetic instability.[8] Researchers have optimized multi-kinase indolin-2-one inhibitors to create potent and selective Aurora B inhibitors.[8] These compounds induce a G2/M cell cycle arrest, followed by apoptosis, by preventing the phosphorylation of downstream targets like Histone H3.[8]

Another important intracellular target is p21-activated kinase 4 (PAK4) . Overexpression of PAK4 is linked to increased cell migration, invasion, and resistance to apoptosis. Indolin-2-one derivatives have been designed to potently inhibit the PAK4/LIMK1/cofilin signaling pathway, leading to cell cycle arrest at the G2/M phase and a reduction in the invasive potential of cancer cells.[9]

Structure-Activity Relationship (SAR): The Key to Selectivity

The remarkable versatility of the indolin-2-one scaffold lies in the profound impact that different substitutions have on target specificity and potency.[1] The indolin-2-one core is essential for activity, but the nature of the group at the C-3 position is the primary determinant of which kinase family will be inhibited.[1][4]

-

3-[(Five-membered heteroaryl ring)methylidenyl] groups (e.g., pyrrole) confer high specificity for VEGFR.[4]

-

3-(Substituted benzylidenyl) groups , especially those with bulky substituents on the phenyl ring, show high selectivity toward EGFR and Her-2.[4]

-

An extended side chain at the C-3 position can result in high potency and selectivity for both PDGF and VEGF receptors.[4]

-

Substitution at the C-5 position of the indolinone ring can also influence activity and pharmacokinetic properties. For example, the sulfonamide group in Sunitinib contributes to its multi-targeted profile.

This modularity allows for a rational design approach, where chemists can tailor derivatives to achieve a desired selectivity profile, moving from broad-spectrum multi-kinase inhibitors to highly specific agents targeting a single kinase.

Experimental Validation: A Methodological Guide

The characterization of a novel kinase inhibitor requires a tiered and systematic approach, moving from biochemical assays to cell-based models and finally to in vivo validation. The protocols described below represent a self-validating system, where the results from each step inform and corroborate the findings of the next.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This initial screen determines the direct inhibitory effect of the compound on the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[10]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase solution, substrate solution (a peptide specific to the kinase), and a solution of the indolin-2-one derivative at various concentrations.

-

Plate Setup: In a 384-well plate, add the test compound in a dose-response manner. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Initiation: Add the kinase enzyme to each well and incubate briefly (e.g., 15 minutes) to allow the inhibitor to bind.[10]

-

Substrate Addition: Initiate the phosphorylation reaction by adding the substrate and ATP solution. Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]

-

Reaction Termination & Signal Detection: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the components and contains luciferase, which generates a light signal proportional to the amount of remaining ATP.

-

Data Analysis: Measure luminescence using a plate reader. The signal will be high where the kinase is inhibited (more ATP remains). Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Figure 3. Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay measures the compound's effect on the proliferation and viability of living cells, providing insight into its cellular potency and cytotoxicity.[11][12] The choice of cell line is critical; researchers often use lines known to be dependent on the target kinase for their survival.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the indolin-2-one derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

-

Addition of Reagent: Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.[11]

-

Color Development: Incubate for 1-4 hours. Viable, metabolically active cells will reduce the yellow tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Plot absorbance against compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Protocol 3: Western Blot Analysis of Target Phosphorylation

This experiment provides direct evidence that the inhibitor is hitting its intended target within the cell.[9] By measuring the phosphorylation status of the target kinase or its direct substrate, one can confirm the on-target mechanism of action.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with the indolin-2-one inhibitor for a short period (e.g., 1-2 hours). Lyse the cells using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., Bovine Serum Albumin - BSA) to prevent non-specific antibody binding. Avoid milk for phospho-proteins as it contains phosphoproteins that can increase background.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2). In parallel, run a separate blot and incubate with an antibody for the total (phosphorylated and unphosphorylated) target protein as a loading control.[14]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal on film or with a digital imager.

-

Analysis: A decrease in the signal from the phospho-specific antibody in the treated samples, relative to the total protein, confirms target inhibition.

Figure 4. Western blot workflow for phosphoprotein detection.

Protocol 4: In Vivo Xenograft Tumor Model

The final preclinical step is to evaluate the compound's efficacy in a living organism.[15] Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumors are grown in immunocompromised mice, are the gold standard.[16][17]

General Methodology:

-

Model Establishment: Subcutaneously inject human tumor cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Dosing: Randomize mice into treatment and vehicle control groups. Administer the indolin-2-one derivative, typically via oral gavage, on a predetermined schedule.

-

Efficacy Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., Western blot for target inhibition, immunohistochemistry for markers of proliferation and apoptosis).

-

Data Interpretation: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.

Conclusion and Future Perspectives

Substituted indolin-2-one derivatives represent a highly successful and versatile class of kinase inhibitors that have had a significant impact on cancer therapy.[2][18] Their mechanism of action as ATP-competitive inhibitors is well-understood, and the modular nature of their scaffold allows for the rational design of compounds with tailored selectivity profiles. The systematic application of biochemical, cellular, and in vivo experimental protocols is essential for validating their mechanism and advancing them toward clinical application.

Future research in this field will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms, achieve even greater selectivity to minimize off-target toxicities, and explore novel kinase targets beyond the well-established oncogenic drivers. The indolin-2-one scaffold, with its proven track record, will undoubtedly remain a cornerstone of these efforts.

References

-

Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

-

Al-Warhi, T., Al-Qadasi, F., Al-Salahi, R., Al-Mahdi, A. Y., Marzouk, M., Al-Sanea, M. M., & El-Gamal, M. I. (2023). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

-

Abdel-Rahman, S. A., & Ali, O. M. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]

-

Kaur, M., & Singh, M. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000155. [Link]

-

Song, H., Wang, A., Zhang, H., Wang, J., Xu, Y., Zhang, Y., Cheng, M., & Zhang, D. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3468–3481. [Link]

-

Sun, L., Tran, N., Liang, C., Hubbard, S., Tang, F., Lipson, K., Schreck, R., Waltz, K., & McMahon, G. (1999). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 42(25), 5120–5130. [Link]

-

Zhang, Y., Yang, J., & Zhang, X. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 29(25), 4447–4469. [Link]

-

Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]

-

Zhang, Y., Yang, J., & Zhang, X. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry. [Link]

-

Taha, E. A., & Zaki, M. A. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 193–203. [Link]

-

Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (2000). The selective tyrosine kinase inhibitor STI571 inhibits small cell lung cancer growth. Clinical Cancer Research, 6(8), 3319–3326. [Link]

-

Beveridge, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

-

Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]

-

Tanimura, K., Takeda, K., Kunitoh, H., et al. (2017). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Medicine, 6(12), 2935–2945. [Link]

-

Zhang, J., Li, Y., Feng, Z., et al. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 21(11), 1548. [Link]

-

Gajiwala, K. S., Wu, J. C., Christensen, J., & Deshmukh, G. D. (2009). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Molecular Cancer Therapeutics, 8(12), 3242–3252. [Link]

-

Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2802-2811. [Link]

-

Eldehna, W. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6543. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Creative Biolabs. (n.d.). Cell Proliferation Assays. Creative Biolabs. [Link]

-

American Chemical Society. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

-

Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

-

Lee, J. Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]

-

Serrano, C., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2445. [Link]

-

Creative Diagnostics. (n.d.). Assess Drug Impact on Cell Proliferation. Creative Diagnostics. [Link]

-

Bio-Rad. (2017). Pan/Phospho Analysis For Western Blot Normalization. Protocols.io. [Link]

-

Reaction Biology. (n.d.). Xenograft Tumor Models. Reaction Biology. [Link]

-

Wang, Y., et al. (2017). Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353. [Link]

-

Krystal, G. W., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Cancer Research, 61(9), 3660-3668. [Link]

-

Kowalski, K., et al. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. International Journal of Molecular Sciences, 25(4), 2138. [Link]

-

ResearchGate. (2022). Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Champions Oncology. (2023). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Champions Oncology. [Link]

-

Echelon Biosciences Inc. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. [Link]

-

Al-Warhi, T., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(10), 1461. [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. benthamscience.com [benthamscience.com]

Unlocking the Therapeutic Potential of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: A Technical Guide to Target Identification and Validation

Foreword: The Promise of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant biological activities.[1][2] Its versatility allows for substitutions at multiple positions, leading to a vast chemical space with diverse pharmacological profiles.[2] Within this family, 3,3-disubstituted oxindoles are particularly noteworthy for their presence in various bioactive agents.[1][3] This guide focuses on a specific, yet under-explored member of this class: 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one . While direct biological data for this compound is scarce, by examining structurally related indolin-2-one derivatives, we can extrapolate and propose a series of high-potential therapeutic targets. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals to navigate the identification and validation of these targets.

Chemical Profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

Before delving into its potential biological applications, it is crucial to understand the physicochemical properties of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | PubChem |

| Molecular Weight | 205.25 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

These properties suggest good potential for oral bioavailability according to Lipinski's rule of five.

Extrapolating from Analogs: A Rational Approach to Target Identification

The indolin-2-one scaffold is a well-established pharmacophore. Several derivatives have been successfully developed into clinical drugs, offering valuable insights into the potential mechanisms of action for novel analogs like 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.[4]

Protein Kinases: Prime Targets in Oncology

A significant number of 3-substituted indolin-2-one derivatives have been developed as potent protein kinase inhibitors.[5][6] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6]

-

Sunitinib , a well-known anticancer drug, features a 3-substituted indolin-2-one core and functions as a multi-targeted receptor tyrosine kinase inhibitor.[4]

-

Studies on other 3-(hetero)arylideneindolin-2-ones have demonstrated inhibitory activity against c-Src , a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion.[7]

Given these precedents, it is highly probable that 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one could exhibit inhibitory activity against a range of protein kinases. The specific substitution pattern at the C3 position (an ethyl and a methyl group) and the 5-hydroxy group on the aromatic ring will be critical determinants of its target specificity and potency.

Caption: Potential inhibition of kinase signaling pathways.

Thioredoxin Reductase: A Target for Inducing Oxidative Stress

Several indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR).[8][9] TrxR is a key enzyme in the thioredoxin system, which protects cells from oxidative stress. Its inhibition can lead to an accumulation of reactive oxygen species (ROS), triggering apoptosis. This is a promising strategy for cancer therapy, as cancer cells often exhibit higher levels of oxidative stress compared to normal cells.[9]

The mechanism of TrxR inhibition by some indolin-2-ones involves targeting the selenocysteine residue in the enzyme's active site.[8][9] This leads to increased cellular Trx oxidation, oxidative stress, and activation of downstream apoptotic signaling pathways such as the p38 and JNK MAPK pathways.[8][9] The electrophilicity of the indolin-2-one core can contribute to this activity.[9]

Caption: Proposed mechanism of TrxR inhibition and downstream effects.

Enzymes of the Arachidonic Acid Pathway and Platelet Aggregation

The 5-hydroxyindolin-2-one core has been specifically implicated in the modulation of pathways related to inflammation and thrombosis.

-

5-Lipoxygenase (5-LO) Inhibition: Derivatives of 2-amino-5-hydroxyindole are potent inhibitors of 5-LO, a key enzyme in the biosynthesis of leukotrienes.[10] Leukotrienes are inflammatory mediators involved in various diseases, including asthma and allergic reactions.[10] The 5-hydroxy group on the indole ring appears to be important for this activity.

-

Anti-platelet Activity: 5-hydroxyindolin-2-one has been shown to inhibit human platelet aggregation.[11] Its mechanism of action involves the suppression of intracellular Ca2+ concentration and the inhibition of thromboxane A2 production.[11] This is achieved through the regulation of several key signaling molecules, including cytosolic phospholipase A2 (cPLA2), p38 MAPK, and the PI3K/Akt pathway.[11]

These findings suggest that 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one could be a promising candidate for the development of novel anti-inflammatory or anti-thrombotic agents.

A Framework for Target Validation: Experimental Protocols

The following section provides detailed, step-by-step methodologies for validating the potential therapeutic targets of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.

General Kinase Inhibition Screening

This protocol describes a general approach to screen for kinase inhibitory activity. A panel of kinases relevant to oncology should be selected for initial screening.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase buffer.

-

Prepare a solution of the target kinase in kinase buffer.

-

Prepare a solution of the appropriate substrate and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the compound dilutions to a 384-well plate.

-

Add the kinase solution to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate for the recommended time at the optimal temperature for the specific kinase.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Thioredoxin Reductase (TrxR) Activity Assay

This protocol measures the ability of the compound to inhibit TrxR activity.

Protocol 2: In Vitro TrxR Inhibition Assay (Endpoint DTNB Reduction Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare a solution of recombinant human TrxR in assay buffer.

-

Prepare a solution of NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer.

-

-

Assay Procedure:

-

Add the compound dilutions to a 96-well plate.

-

Add the TrxR solution and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding the NADPH/DTNB solution.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Determine the percentage of TrxR inhibition and calculate the IC50 value.

-

Cellular Assays for Target Validation

Cellular assays are essential to confirm that the observed in vitro activity translates to a biological effect in a more complex physiological environment.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement in intact cells.

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with either vehicle (DMSO) or 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one at a desired concentration for a specified time.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein (e.g., c-Src, TrxR).

-

-

Data Analysis:

-

Quantify the band intensities and plot the amount of soluble protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Caption: A generalized workflow for target validation.

Concluding Remarks and Future Directions

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one represents a promising, yet largely unexplored, chemical entity. Based on the extensive research conducted on the broader class of indolin-2-one derivatives, we have identified several high-priority therapeutic targets, primarily in the areas of oncology and inflammatory diseases. The proposed experimental framework provides a clear path for the systematic evaluation of this compound's biological activity and mechanism of action. Future research should focus on a broad initial screening against a panel of kinases, followed by more focused in vitro and cellular assays for the most promising hits. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

-

Kaminska, K. K., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40053–40070. [Link]

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). RSC Medicinal Chemistry. [Link]

-

Pharmacological Actions of 5-Hydroxyindolin-2-one on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production. (2022). PubMed. [Link]

-

3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one. PubChem. [Link]

-

Synthesis of unsimmetrically 3,3-disubstituted 2-oxindoles by our group. ResearchGate. [Link]

-

Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2008). PubMed. [Link]

-

Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. (2016). Oncotarget. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. [Link]

-

The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. (2022). Bentham Science. [Link]

-

1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2012). PubMed. [Link]

-

Synthesis and biological activities of 3-hydroxy-5-(2',5'- disubstitutedindol-3'-yl)-1,2,4-triazoles and 4-acetyl-2-acetylamino-5-(2',5' - disubstitutedindol-3'-yl)-delta-2-1,3,4-oxadiazolines. ResearchGate. [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

-

Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. (2020). PubMed Central. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). National Institutes of Health. [Link]

-

Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. (2017). AIP Publishing. [Link]

- A kind of 3-hydroxyindole derivative and its synthesis method and application.

-

Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. (1995). PubMed. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. (2023). Thieme Connect. [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (2020). PubMed. [Link]

-

Synthesis of 3,3′-disubstituted oxindoles using metal catalyzed reaction strategies. ResearchGate. [Link]

-

The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. (2021). Bentham Science. [Link]

Sources

- 1. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Actions of 5-Hydroxyindolin-2 on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-Alkylated Indolinones: Strategies, Mechanisms, and Modern Methodologies

Abstract

The N-alkylated indolinone (or oxindole) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals. The introduction of an alkyl group at the N-1 position is crucial for modulating a molecule's pharmacological profile, influencing properties such as potency, selectivity, and metabolic stability. However, the synthesis of these valuable compounds is frequently complicated by the inherent reactivity of the indolinone nucleus. The ambident nucleophilic character of the oxindole anion, with reactive sites at both the nitrogen (N-1) and the α-carbon (C-3), presents a significant challenge in achieving regioselective N-alkylation. This in-depth guide provides a comprehensive review of the primary synthetic strategies developed to overcome this challenge, offering field-proven insights into the causality behind experimental choices. We will explore classical and modern methods, from direct alkylation and protecting group strategies to catalytic and technologically advanced approaches, providing detailed protocols and comparative data to aid researchers in drug discovery and process development.

The Fundamental Challenge: Regioselectivity in Oxindole Alkylation

The core issue in the synthesis of N-alkylated indolinones lies in the relative acidity of the protons at the N-1 and C-3 positions. The C-3 methine proton is flanked by both an aromatic ring and a carbonyl group, rendering it significantly acidic and prone to deprotonation. In many cases, the C-3 proton is more acidic than the N-1 proton of the lactam. Consequently, when an unsubstituted oxindole is treated with a base, an ambident anion is formed, which can be alkylated at either the nitrogen or the carbon atom.

Under many standard alkylation conditions, the reaction preferentially yields the C-3 alkylated or C-3,C-3 dialkylated products, making the selective synthesis of N-1 substituted derivatives a non-trivial pursuit.[1][2] The choice of synthetic strategy is therefore dictated by the need to control this regioselectivity.

This guide will dissect the three primary methodological families used to address this challenge:

-

C-3 Protection Strategy: A robust, multi-step approach involving the temporary masking of the C-3 position.

-

Direct N-Alkylation: Condition-dependent methods that favor N-alkylation without the need for protecting groups.

-

Advanced Catalytic & Technological Methods: Modern approaches leveraging catalysis and technology to enhance efficiency and selectivity.

The C-3 Protection/Deprotection Strategy

This is a classic and highly reliable method for ensuring exclusive N-alkylation. The logic is straightforward: by temporarily blocking the more reactive C-3 position, the N-1 position becomes the sole site for alkylation. The process involves three key stages.[1]

Step 1: Protection via Knoevenagel Condensation

The acidic C-3 methylene group readily undergoes a Knoevenagel condensation with an aldehyde to form a 3-alkylideneoxindole. This transformation effectively protects the C-3 position from deprotonation in the subsequent step. While various aldehydes can be used, (N-methylpyrrol-2-yl)carboxaldehyde has been shown to be particularly effective, leading to higher yields in subsequent steps compared to benzaldehyde.[1]

Experimental Protocol: Synthesis of 3-[(N-Methylpyrrol-2-yl)methylidene]oxindole [1]

-

To a solution of oxindole (1.0 eq.) in absolute ethanol, add N-methyl-2-pyrrolecarboxaldehyde (1.0 eq.).

-

Add piperidine (0.1 eq.) as a catalyst.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the 3-alkylideneoxindole.

Step 2: N-Alkylation of the Protected Oxindole

With the C-3 position blocked, the 3-alkylideneoxindole can be cleanly N-alkylated. The substrate is first deprotonated at the N-1 position using a suitable base, followed by the addition of an alkylating agent.

Experimental Protocol: N-Alkylation of 3-Alkylideneoxindole [1]

-

Suspend the 3-alkylideneoxindole (1.0 eq.) in a suitable aprotic solvent such as DMF or THF.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the anion.

-

Add the alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.2 eq.) dropwise to the suspension.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Reductive Deprotection

The final step involves the removal of the C-3 protecting group. This is typically achieved through a reductive cleavage using a reducing agent like sodium borohydride in the presence of a cobalt(II) catalyst, which selectively reduces the exocyclic double bond without affecting the lactam carbonyl.[1]

Experimental Protocol: Reductive Deprotection [1]

-

Dissolve the N-alkylated 3-alkylideneoxindole (1.0 eq.) in a mixture of THF and methanol.

-

Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 5.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify by column chromatography to yield the final N-alkylated oxindole.

Direct N-Alkylation: Circumventing the Need for Protection

While the protection-deprotection sequence is effective, its multi-step nature can be inefficient. Recent advances have focused on developing conditions that allow for the direct and selective N-alkylation of the unprotected oxindole core. The key to this strategy is to manipulate the reaction conditions to favor the kinetic N-alkylation product over the thermodynamically more stable C-alkylation product.

A recent study has shown that chemo- and regioselectivity can be switched between C- and N-alkylation by the choice of solvent and catalyst.[3]

Key Principles for Selective Direct N-Alkylation:

-

Solvent Choice: Aprotic solvents (e.g., toluene, THF, DMF) are preferred. Protic solvents can stabilize the enolate form of the anion, promoting C-alkylation.

-

Catalyst: Lewis acids can coordinate to the carbonyl oxygen, increasing the nucleophilicity of the nitrogen atom and favoring N-alkylation.[3]

-

Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation through coordination effects.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

Introduction: Unlocking the Potential of a Versatile Indolinone Core

The indolin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The specific molecule, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, presents a unique opportunity for chemical modification due to its phenolic hydroxyl group. Derivatization of this hydroxyl group allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of various functional groups can lead to the discovery of new derivatives with enhanced biological activity or novel pharmacological profiles.

This comprehensive guide provides detailed protocols for the derivatization of the 5-hydroxy position of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one through three common and robust chemical transformations: O-acylation (esterification) , O-alkylation (etherification) , and O-silylation . These methods were chosen for their reliability, versatility, and the distinct properties they impart to the parent molecule.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying chemical principles, ensuring a thorough understanding of the experimental design. Each protocol is a self-validating system, complete with guidelines for reaction monitoring, purification, and comprehensive analytical characterization of the final products.

I. O-Acylation: Synthesis of Ester Derivatives